molecular formula C14H16N2O3 B1230197 [5-(2-Furanyl)-3-isoxazolyl]-(4-methyl-1-piperidinyl)methanone

[5-(2-Furanyl)-3-isoxazolyl]-(4-methyl-1-piperidinyl)methanone

Cat. No. B1230197
M. Wt: 260.29 g/mol
InChI Key: VCAQFWXLGCCEEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(2-furanyl)-3-isoxazolyl]-(4-methyl-1-piperidinyl)methanone is a N-acylpiperidine.

Scientific Research Applications

Synthesis and Antitumor Activities

A study by Cai Zhi-qian (2015) focused on synthesizing novel quinazoline derivatives and evaluating their in vitro antitumor activities. The results showed that certain derivatives demonstrated better antitumor activities compared to Lapatinib, a known anticancer drug (Cai Zhi-qian, 2015).

Structural Exploration and Antiproliferative Activity

S. Benaka Prasad et al. (2018) prepared a compound from 3-(piperidin-4-yl)benzo[d]isoxazole and evaluated it for antiproliferative activity. The structure was characterized using various methods, and the compound's molecular structure was stabilized by inter and intra-molecular hydrogen bonds, which may contribute to its stability and potential biological activity (S. Benaka Prasad et al., 2018).

Soil Metabolism in Agricultural Context

J. Rouchaud et al. (2002) investigated the herbicide isoxaflutole, which shares structural similarities with the mentioned compound. They studied its metabolism in soil and its implications in agricultural practices (J. Rouchaud et al., 2002).

Synthesis of Differently Substituted Isoxazoles

A. Mathews et al. (2008) utilized isoxazole derivatives for synthesizing various compounds. They successfully synthesized different isoxazoles like aryl isoxazolyl methanones, demonstrating the versatility of isoxazole compounds in chemical synthesis (A. Mathews et al., 2008).

In Vitro Antimicrobial Activity

L. Mallesha and K. Mohana (2014) synthesized new oxime derivatives and evaluated them for their antibacterial and antifungal activities, highlighting the potential antimicrobial applications of isoxazole compounds (L. Mallesha & K. Mohana, 2014).

Isomorphous Structures in Medicinal Chemistry

V. Rajni Swamy et al. (2013) explored the structures of isomorphous compounds, including those with isoxazole rings. This research contributes to understanding the role of such structures in drug design and medicinal chemistry (V. Rajni Swamy et al., 2013).

Synthesis and Characterization of Novel Compounds

Ziqing Cao et al. (2010) synthesized and characterized a novel compound, contributing to the understanding of how different functional groups affect the properties of these molecules (Ziqing Cao et al., 2010).

properties

Product Name

[5-(2-Furanyl)-3-isoxazolyl]-(4-methyl-1-piperidinyl)methanone

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C14H16N2O3/c1-10-4-6-16(7-5-10)14(17)11-9-13(19-15-11)12-3-2-8-18-12/h2-3,8-10H,4-7H2,1H3

InChI Key

VCAQFWXLGCCEEJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=NOC(=C2)C3=CC=CO3

solubility

37.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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